N-Methyl-2-(1-(piperidin-4-yl)-1H-indol-6-yl)acetamide
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Overview
Description
N-Methyl-2-(1-(piperidin-4-yl)-1H-indol-6-yl)acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many pharmaceuticals and biologically active compounds
Preparation Methods
The synthesis of N-Methyl-2-(1-(piperidin-4-yl)-1H-indol-6-yl)acetamide typically involves the coupling of a piperidine derivative with an indole moiety. One common method involves the reaction of 1-(piperidin-4-yl)-1H-indole with N-methylacetamide under specific conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
N-Methyl-2-(1-(piperidin-4-yl)-1H-indol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Methyl-2-(1-(piperidin-4-yl)-1H-indol-6-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-2-(1-(piperidin-4-yl)-1H-indol-6-yl)acetamide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-Methyl-2-(1-(piperidin-4-yl)-1H-indol-6-yl)acetamide can be compared with other piperidine derivatives and indole-containing compounds. Similar compounds include:
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: An indole alkaloid with anticancer and anti-inflammatory activities.
Matrine: Another indole-containing compound with various biological activities.
The uniqueness of this compound lies in its specific structure, which combines the piperidine and indole moieties, potentially leading to unique biological activities and applications .
Properties
CAS No. |
479209-96-6 |
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Molecular Formula |
C16H21N3O |
Molecular Weight |
271.36 g/mol |
IUPAC Name |
N-methyl-2-(1-piperidin-4-ylindol-6-yl)acetamide |
InChI |
InChI=1S/C16H21N3O/c1-17-16(20)11-12-2-3-13-6-9-19(15(13)10-12)14-4-7-18-8-5-14/h2-3,6,9-10,14,18H,4-5,7-8,11H2,1H3,(H,17,20) |
InChI Key |
OAAXZSQXCZHXED-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1=CC2=C(C=C1)C=CN2C3CCNCC3 |
Origin of Product |
United States |
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